3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one
CAS No.: 916814-08-9
Cat. No.: VC4132121
Molecular Formula: C10H8BrFO
Molecular Weight: 243.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916814-08-9 |
|---|---|
| Molecular Formula | C10H8BrFO |
| Molecular Weight | 243.07 |
| IUPAC Name | 3-(4-bromo-3-fluorophenyl)cyclobutan-1-one |
| Standard InChI | InChI=1S/C10H8BrFO/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 |
| Standard InChI Key | LCNQMBKRUBDVCE-UHFFFAOYSA-N |
| SMILES | C1C(CC1=O)C2=CC(=C(C=C2)Br)F |
| Canonical SMILES | C1C(CC1=O)C2=CC(=C(C=C2)Br)F |
Introduction
Structural and Molecular Characteristics
The structure of 3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one features a cyclobutanone ring (a four-membered carbonyl-containing ring) attached to a para-bromo and meta-fluoro-substituted phenyl group. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(4-bromo-3-fluorophenyl)cyclobutan-1-one | |
| Molecular Formula | C₁₀H₈BrFO | |
| Molecular Weight | 243.07 g/mol | |
| SMILES | C1C(CC1=O)C2=CC(=C(C=C2)Br)F | |
| InChI Key | LCNQMBKRUBDVCE-UHFFFAOYSA-N |
The presence of both bromine and fluorine atoms introduces steric and electronic effects that influence reactivity. The cyclobutanone ring’s inherent strain (Baeyer strain) enhances its susceptibility to ring-opening reactions, while the halogenated aryl group directs electrophilic substitution patterns.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one typically involves multi-step protocols:
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Friedel-Crafts Acylation:
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Reaction of 4-bromo-3-fluorobenzene with cyclobutanone derivatives under Lewis acid catalysis (e.g., AlCl₃).
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Yields are optimized by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane).
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Cross-Coupling Reactions:
Key Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition |
| Solvent | Dichloromethane or THF | Enhances solubility |
| Catalyst | AlCl₃ or Pd(PPh₃)₄ | Accelerates acylation |
Side reactions, such as over-halogenation or ring-opening, are mitigated by stoichiometric control and inert atmospheres .
Chemical Reactivity and Functionalization
The compound participates in diverse transformations:
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Nucleophilic Aromatic Substitution:
The bromine atom at the para position undergoes substitution with amines or alkoxides, enabling the introduction of nitrogen- or oxygen-containing groups . -
Cycloaddition Reactions:
The cyclobutanone ring engages in [2+2] cycloadditions with alkenes, forming bicyclic structures under UV irradiation . -
Reductive Amination:
Conversion to secondary amines via reaction with primary amines and reducing agents (e.g., NaBH₄) .
Applications in Pharmaceutical Research
Drug Intermediate
3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example:
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IGF-1R Inhibitors: Its cyclobutanone moiety is critical for cis-selective reductive amination, establishing 1,3-stereochemistry in pyrrolopyrimidine-based therapeutics .
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Antileishmanial Agents: Structural analogs demonstrate improved pharmacokinetics by modulating halogen substituents .
Material Science
The compound’s rigid scaffold is utilized in liquid crystal and polymer research, where halogen interactions enhance thermal stability .
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Skin Irritation (H315) | Wear nitrile gloves | |
| Eye Damage (H319) | Use safety goggles | |
| Respiratory Irritation (H335) | Work in a fume hood |
Storage recommendations include inert atmospheres (N₂ or Ar) and temperatures below 25°C .
Future Directions
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